molecular formula C9H13BrN2O2 B14913175 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide

4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B14913175
M. Wt: 261.12 g/mol
InChI Key: KUGZXYJZCJGDAQ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound with a molecular formula of C10H13BrN2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom, a methoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the methoxypropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of reagents like methoxypropan-2-ylamine and carboxylic acid derivatives under controlled temperature and pH conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives with modified functional groups.

    Reduction: Reduced carboxamide derivatives with primary or secondary amine groups.

    Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    4-bromo-N-(1-methoxypropan-2-yl)-2-methylaniline: Similar in structure but with a methyl group instead of a carboxamide group.

    4-bromo-N-(1-methoxypropan-2-yl)-2-nitroaniline: Contains a nitro group instead of a carboxamide group, leading to different chemical properties and reactivity.

    4-bromo-N-(1-methoxypropan-2-yl)-N-methyl-2-[1-(methylamino)ethyl]aniline: Features additional methyl and amino groups, resulting in distinct biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

4-bromo-N-(1-methoxypropan-2-yl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H13BrN2O2/c1-6(5-14-2)12-9(13)8-3-7(10)4-11-8/h3-4,6,11H,5H2,1-2H3,(H,12,13)

InChI Key

KUGZXYJZCJGDAQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=CC(=CN1)Br

Origin of Product

United States

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